molecular formula C16H16ClNO3 B5157063 (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

Cat. No. B5157063
M. Wt: 305.75 g/mol
InChI Key: ZAZDBKIOYUWPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine is a chemical compound that has been the subject of scientific research in recent years due to its potential therapeutic applications. This compound is also known as 25C-NBOMe and belongs to the family of N-methoxybenzyl derivatives of the 2C series of phenethylamines.

Mechanism of Action

The mechanism of action of (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine involves the activation of the 5-HT2A receptor, which leads to the modulation of various neurotransmitter systems in the brain. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine are still being studied. However, it has been shown to have potent hallucinogenic effects, similar to other compounds in the 2C series of phenethylamines.

Advantages and Limitations for Lab Experiments

The advantages of using (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine in lab experiments include its high potency and specificity for the 5-HT2A receptor. However, the limitations include its potential for toxicity and the need for specialized equipment and facilities to handle the compound safely.

Future Directions

For the scientific research on (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine include further studies on its mechanism of action and biochemical and physiological effects. Additionally, there is a need for more research on the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Finally, the development of safer and more effective analogs of this compound may also be an area of future research.

Synthesis Methods

The synthesis of (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine involves the reaction of 2C-C with 4-methoxybenzaldehyde in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with 3-chloro-2-methylbenzylamine to yield the final product.

Scientific Research Applications

The scientific research on (3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine has focused on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that this compound has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

IUPAC Name

3-chloro-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-12(17)4-3-5-13(10)18-8-11-6-14(19-2)16-15(7-11)20-9-21-16/h3-7,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZDBKIOYUWPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine

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